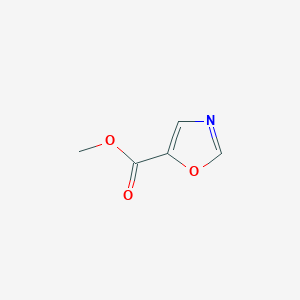

Methyl 5-oxazolecarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDORZNOSWWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369194 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121432-12-0 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of Methyl 5-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to Methyl 5-oxazolecarboxylate. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed data and procedural insights.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a five-membered oxazole ring substituted with a methyl carboxylate group. Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| CAS Number | 121432-12-0 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 44-46 °C |

| Boiling Point | 184.0 ± 13.0 °C (Predicted) |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) |

| pKa | -1.19 ± 0.10 (Predicted) |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the methyl group of the ester. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group will appear significantly downfield. A study on a similar compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, showed characteristic signals for the oxazole ring carbons at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm.[1]

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and analysis of this compound, based on established methods for analogous compounds.

Synthesis: Representative Protocol via 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of the oxazole ring is through a 1,3-dipolar cycloaddition reaction. A plausible synthetic route for this compound involves the reaction of a nitrile oxide with an alkyne.

Overall Reaction:

References

Spectroscopic Characterization of Methyl 5-Oxazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxazolecarboxylate (CAS No. 121432-12-0) is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of the methyl ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its application in synthesis and drug development. This guide provides an in-depth overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted data are presented to facilitate its identification and use in a research setting.

Compound Details:

-

IUPAC Name: Methyl 1,3-oxazole-5-carboxylate

-

Molecular Formula: C₅H₅NO₃

-

Molecular Weight: 127.10 g/mol

-

CAS Number: 121432-12-0

Summary of Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on analyses of the parent oxazole heterocycle and related substituted analogs[1][2][3].

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | Singlet (s) | 1H | H-2 |

| ~7.95 | Singlet (s) | 1H | H-4 |

| ~3.90 | Singlet (s) | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | C=O (Ester) |

| ~152.5 | C-2 |

| ~141.0 | C-5 |

| ~128.0 | C-4 |

| ~52.5 | -OCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3130 | Medium | C-H Stretch | Aromatic (Oxazole Ring) |

| ~2960 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1590 | Medium-Strong | C=N Stretch | Oxazole Ring |

| ~1500 | Medium | C=C Stretch | Oxazole Ring |

| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |

| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (Mass/Charge Ratio) | Ion | Description |

|---|---|---|

| 127 | [M]⁺• | Molecular Ion |

| 96 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 69 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 68 | [C₃H₂NO]⁺ | Fragmentation of the oxazole ring |

Detailed Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide the primary evidence for the molecular structure.

-

¹H NMR: The spectrum is expected to be simple, showing three singlets. The two protons on the oxazole ring, H-2 and H-4, are not adjacent and therefore appear as sharp singlets. Based on the data for the parent oxazole, H-2 is the most deshielded proton due to its position between two heteroatoms, appearing around 8.15 ppm[4]. The H-4 proton is expected around 7.95 ppm. The three protons of the methyl ester group are chemically equivalent and will produce a singlet further upfield, typically around 3.90 ppm.

-

¹³C NMR: The spectrum should display five distinct carbon signals. The ester carbonyl carbon is the most deshielded, predicted to be around 162.0 ppm. The C-2 carbon of the oxazole ring is also significantly deshielded (~152.5 ppm) due to its proximity to both oxygen and nitrogen[1]. The C-5 carbon, being attached to the electron-withdrawing ester group, is predicted at ~141.0 ppm. The C-4 carbon should appear around 128.0 ppm[1]. Finally, the methyl ester carbon (-OCH₃) will be the most shielded, appearing around 52.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

-

C=O Stretch: The most prominent peak will be the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹[2].

-

Oxazole Ring Stretches: The aromatic C=N and C=C stretching vibrations of the oxazole ring will appear in the 1500-1600 cm⁻¹ region[5].

-

C-O Stretches: Strong, characteristic bands for the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1100-1300 cm⁻¹ range[3].

-

C-H Stretches: Aromatic C-H stretching from the oxazole ring protons is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹[6].

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) should be observed at an m/z of 127, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The primary fragmentation pathway is the cleavage of the ester group. A significant peak at m/z 96 results from the loss of the methoxy radical (•OCH₃). Another key fragment at m/z 69 corresponds to the loss of the entire methoxycarbonyl radical (•COOCH₃), leaving the charged oxazole ring[7][8]. Further fragmentation of the oxazole ring can also occur.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press[9][10].

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor[11].

-

Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹), to identify the characteristic absorption bands[12].

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) interface[13].

-

Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a positively charged radical cation ([M]⁺•)[14][15].

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z)[16][17].

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum plots relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

Diagram of the Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Literature review on the applications of oxazole compounds

An In-depth Guide to the Therapeutic Applications of Oxazole Compounds

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties enable oxazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6][7] This versatility has made the oxazole nucleus a focal point for the design and development of novel therapeutic agents. Many synthetic and naturally occurring compounds incorporating this moiety have demonstrated significant potential in treating a range of diseases.[3][7][8]

This technical guide provides a comprehensive literature review of the diverse applications of oxazole derivatives in modern drug discovery, with a focus on their anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. It summarizes key quantitative data, outlines common experimental approaches, and visualizes the underlying mechanisms and workflows relevant to researchers, scientists, and drug development professionals.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, including multidrug-resistant strains.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets essential for cancer cell proliferation, survival, and metastasis.[1][6][9]

Mechanisms of Action

The anticancer effects of oxazole compounds are mediated through multiple signaling pathways and molecular targets. Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Certain oxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][10]

-

Targeting STAT3: They have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1][10][11]

-

DNA Interaction: Oxazoles can act as DNA topoisomerase inhibitors or stabilize G-quadruplex structures in DNA, interfering with DNA replication and repair.[1][10][11]

-

Kinase Inhibition: Many oxazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[1][9]

-

Miscellaneous Targets: Other reported targets include histone deacetylases (HDAC), mitochondrial enzymes, and aromatase, highlighting the scaffold's versatility.[1][10][11]

Quantitative Data: Anticancer Activity

Many oxazole derivatives have demonstrated significant potency with IC50 values in the nanomolar range across a variety of cancer cell lines.[1][10][11]

| Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| Substituted Oxazoles | Various | Nanomolar concentrations | [1][10][11] |

| Isoxazole Derivatives | Breast, Lung, Colorectal | Not specified | [9] |

| Pyrido[2,3-d]pyrimidine-isoxazoles | Not specified | Not specified | [4] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[5][12] Oxazole-based compounds have shown considerable promise as antibacterial and antifungal agents, often acting through novel mechanisms of action.[5][13]

Antibacterial Agents

Oxazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][14] Their structural framework allows for diverse interactions with bacterial enzymes and receptors.[5] For instance, Linezolid, an FDA-approved antibiotic, features an oxazolidinone core, a related saturated scaffold.

Antifungal Agents

Several oxazole derivatives have been identified as potent antifungal agents. Studies have shown their efficacy against pathogenic fungi like Candida albicans and Aspergillus niger.[15] For example, bile acid-derived oxazoles have demonstrated significant inhibition of Candida albicans.[15]

Quantitative Data: Antimicrobial Activity

| Derivative Class | Target Microorganism | Activity Measurement | Reference(s) |

| Bile acid-derived oxazoles | Candida albicans | 63.84% inhibition at 250 µg/mL | [15] |

| Benzo(d)oxazole-4,7-diones | C. albicans, A. niger | MIC of 0.8 µg/mL | |

| Spiro 3H-indole derivatives | Various fungi | Inhibition zone up to 90 mm | [12] |

| Multi-substituted oxazoles | S. aureus, E. coli, etc. | Potent activity at 200 µg/ml |

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Oxazole-containing compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin, have well-established anti-inflammatory properties.[3][16] Research continues to explore novel oxazole derivatives for their potential to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).[16][17][18]

Experimental Protocols: Evaluation of Anti-inflammatory Activity

A standard preclinical model for evaluating anti-inflammatory potential is the carrageenan-induced rat paw edema method .[17][19]

-

Animal Model: Typically, albino rats are used.

-

Induction of Inflammation: A solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the rat's hind paw.

-

Treatment: The test compound (oxazole derivative) or a standard drug (e.g., indomethacin, ibuprofen) is administered to the animals, usually orally, before the carrageenan injection.[17][19]

-

Measurement: The volume of the paw is measured at various time intervals after the injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Quantitative Data: Anti-inflammatory Activity

| Derivative Class | Assay Model | % Inhibition | Reference(s) |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Up to 79.83% reduction in edema | [17] |

| Novel Oxazole Derivatives | Carrageenan-induced paw edema | Not specified (A1 showed max. activity) | [19] |

Other Therapeutic Applications

The versatility of the oxazole scaffold extends to other important therapeutic areas.

-

Antidiabetic Agents: Oxazole derivatives have been investigated for their potential in managing diabetes.[3][20] Aleglitazar, a compound containing an oxazole ring, has been studied for its antidiabetic properties.[3][16]

-

Antiviral Activity: The oxazole nucleus is a component of molecules being explored for antiviral applications, including against HIV.[3][5][13]

-

Central Nervous System (CNS) Activity: Certain derivatives have shown potential as anticonvulsants and for treating neuropathic pain, indicating their ability to modulate CNS targets.[8][21]

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Arab American University Digital Repository: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review [repository.aaup.edu]

- 6. benthamdirect.com [benthamdirect.com]

- 7. wjmpr.com [wjmpr.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpr.com [ijrpr.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies [kr.cup.edu.in]

- 12. iajps.com [iajps.com]

- 13. researchgate.net [researchgate.net]

- 14. medicopublication.com [medicopublication.com]

- 15. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnrjournal.com [pnrjournal.com]

- 19. jddtonline.info [jddtonline.info]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Analysis of Methyl 5-oxazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis of Methyl 5-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data for the parent compound, this guide leverages information from closely related analogues to present a thorough understanding of its structural characteristics. The guide covers synthetic protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), and crystallographic analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the structural elucidation process.

Introduction

The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. As a functionalized oxazole, this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. A comprehensive understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for its effective utilization in drug design and materials science. This guide aims to provide a consolidated resource for the structural analysis of this compound, addressing the needs of researchers and professionals in the field.

Synthesis and Purification

The synthesis of this compound and its derivatives typically involves the cyclization of a suitable acyclic precursor. A common and effective method is the reaction of β-enamino ketoesters with hydroxylamine, which leads to the formation of the oxazole ring with regioselective control.

General Experimental Protocol: Synthesis

The following is a generalized protocol based on the synthesis of related oxazole carboxylates.

-

Formation of the β-enamino ketoester: A 1,3-dicarbonyl compound is reacted with an aminating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in an appropriate solvent (e.g., methanol). The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization with Hydroxylamine: To the solution of the crude β-enamino ketoester, hydroxylamine hydrochloride is added. The reaction is often carried out in methanol and may require heating under reflux.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound. This section details the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented is based on the analysis of closely related derivatives and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to be relatively simple. The key resonances are those of the oxazole ring protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole-H2 | 8.0 - 8.5 | Singlet |

| Oxazole-H4 | 7.0 - 7.5 | Singlet |

| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet |

The carbon NMR spectrum will show distinct signals for the oxazole ring carbons and the carbonyl and methyl carbons of the ester group. Based on data from substituted 1,2-oxazole-4-carboxylates, the following chemical shifts can be anticipated.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Oxazole-C2 | 150 - 155 |

| Oxazole-C4 | 105 - 110 |

| Oxazole-C5 | 175 - 180 |

| Carbonyl (-COO-) | 160 - 165 |

| Methyl (-OCH₃) | 50 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the ester and vibrations of the oxazole ring.

Table 3: Characteristic IR Absorption Bands for a Methyl Oxazole Carboxylate Analogue

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=N stretch (oxazole) | 1600 - 1650 | Medium |

| C-O-C stretch (ring) | 1100 - 1200 | Strong |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (methyl) | 2900 - 3000 | Medium |

Data inferred from related oxazole structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 127 | [M]⁺ (Molecular Ion) |

| 96 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 68 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |

Crystallographic Analysis

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related compound, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , is presented below. This data provides insights into the typical bond lengths, angles, and crystal packing of such heterocyclic systems.

Table 5: Representative Crystallographic Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.750 (8) |

| b (Å) | 14.589 (13) |

| c (Å) | 9.397 (8) |

| β (°) | 116.872 (13) |

| Volume (ų) | 1192.3 (18) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.288 |

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the structural analysis of this compound.

Caption: Synthetic Workflow for this compound.

Caption: Logical workflow for the structural elucidation of a target compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 5-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes known synthetic methodologies, explores its expected reactivity towards nucleophilic and electrophilic reagents, and discusses its stability under various conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the oxazole ring. A common and effective approach involves the condensation of a β-enamino ketoester with hydroxylamine hydrochloride.[1][2] This method offers good regioselectivity and yields.

General Experimental Protocol

A plausible synthetic route, adapted from the synthesis of similar 5-substituted oxazole-4-carboxylates, is outlined below.[1][2]

Materials:

-

β-ketoester (e.g., methyl acetoacetate)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (MeOH)

-

Triethylamine (Et₃N) or another suitable base

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the β-enamino ketoester: The starting β-ketoester is reacted with DMF-DMA to form the corresponding β-enamino ketoester intermediate. This reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization with hydroxylamine: The crude β-enamino ketoester is dissolved in a suitable solvent, such as methanol. Hydroxylamine hydrochloride, along with a base like triethylamine to neutralize the HCl, is added to the solution.

-

Reaction monitoring and work-up: The reaction mixture is stirred, typically at room temperature or reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over a suitable drying agent, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of the oxazole ring is influenced by the electronegativity of the nitrogen and oxygen atoms, making it an electron-deficient heterocycle. The presence of the electron-withdrawing methyl carboxylate group at the 5-position further modulates this reactivity.

Reactivity towards Nucleophiles

The oxazole ring itself is generally resistant to nucleophilic attack. However, the ester functionality at C5 is a primary site for nucleophilic acyl substitution.

| Nucleophile | Reaction Conditions | Expected Product | Yield (%) | Reference |

| Ammonia | Alcoholic solution, sealed tube, heat | 5-Oxazolecarboxamide | Data not available | General reaction |

| Primary/Secondary Amines | Aprotic solvent, heat | N-substituted 5-oxazolecarboxamide | Data not available | General reaction |

| Hydroxide | Aqueous base (e.g., NaOH, KOH) | 5-Oxazolecarboxylic acid | Data not available | General reaction |

| Grignard Reagents | Anhydrous ether, low temperature | Tertiary alcohol (after reaction with two equivalents) | Data not available | General reaction |

Note: Specific kinetic and yield data for this compound were not available in the reviewed literature. The table represents expected reactivity based on general principles of ester chemistry.

References

- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and History of Methyl 5-Oxazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its oxazole core is a key structural motif in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for this compound. It details experimental protocols, presents comparative quantitative data, and illustrates key synthetic pathways. The document also explores the role of this compound as a versatile building block in the development of novel therapeutics.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery. Its unique electronic and steric properties allow it to serve as a bioisostere for amide and ester functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. The inherent stability of the oxazole ring, coupled with the diverse functionalization possibilities at its 2, 4, and 5 positions, has made it a cornerstone in the design of numerous therapeutic agents.

While the specific discovery of this compound is not well-documented in the historical literature, its emergence is intrinsically linked to the development of synthetic methodologies for the oxazole ring system, which dates back to the late 19th century. Early methods, though groundbreaking, often required harsh conditions and offered limited substrate scope. Over the decades, the evolution of synthetic organic chemistry has led to more efficient and versatile routes for the preparation of a wide range of oxazole derivatives, including the title compound.

Historical Perspectives on Oxazole Synthesis

The synthesis of the oxazole ring has a rich history, with several named reactions forming the foundation of modern approaches. These classical methods, while not always directly applied to the synthesis of this compound in their original form, established the fundamental principles of oxazole ring formation.

-

Robinson-Gabriel Synthesis (1909): This was one of the earliest and most significant methods for oxazole synthesis. It involves the cyclization of α-acylamino ketones in the presence of a dehydrating agent, typically sulfuric acid or phosphorus pentachloride.

-

Fischer Oxazole Synthesis (1896): This method utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride to form 2,5-disubstituted oxazoles.

-

Bredereck's Reagent in Oxazole Synthesis: The reaction of α-haloketones with amides, often facilitated by Bredereck's reagent (tert-butoxybis(dimethylamino)methane), provides a route to 2,4-disubstituted oxazoles.

-

Van Leusen Reaction (1972): A more modern and highly versatile method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is particularly useful for the synthesis of 5-substituted oxazoles.

The development of these and other synthetic strategies paved the way for the systematic preparation of a vast library of oxazole-containing compounds, enabling the exploration of their chemical and biological properties.

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several modern synthetic routes. Below are detailed protocols for two plausible and efficient methods, adapted from established procedures for related oxazole derivatives.

Method 1: Van Leusen Oxazole Synthesis

This method is a powerful tool for the construction of the oxazole ring, particularly for 5-substituted derivatives. It proceeds via the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL).

-

Reagent Addition: Potassium carbonate (1.5 eq) is added to the methanol and stirred until dissolved. Tosylmethyl isocyanide (1.0 eq) is then added to the solution.

-

Aldehyde Addition: Methyl glyoxylate (1.2 eq) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Method 2: Cyclodehydration of a β-Keto Ester Derivative

This approach is based on the classical Robinson-Gabriel synthesis but adapted for the specific target molecule.

-

Formation of the Acylamino Ketone: To a solution of methyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C, formyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Work-up of Intermediate: The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-formyl intermediate.

-

Cyclodehydration: The crude N-formyl intermediate is dissolved in phosphorus oxychloride (5-10 eq) and heated at 80-90 °C for 2-3 hours.

-

Quenching and Extraction: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.

Quantitative Data and Physicochemical Properties

The choice of synthetic route can significantly impact the yield and purity of the final product. The following tables summarize key quantitative data for the synthesis of this compound and its physicochemical properties.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Van Leusen Synthesis | Cyclodehydration Method |

| Starting Materials | Methyl glyoxylate, TosMIC, K2CO3 | Methyl 2-amino-3-oxobutanoate, Formyl chloride, POCl3 |

| Reaction Time | 4-6 hours | 5-6 hours |

| Typical Yield | 60-75% | 50-65% |

| Reaction Conditions | Reflux in Methanol | 0 °C to 90 °C |

| Purification | Column Chromatography | Column Chromatography |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C5H5NO3 |

| Molecular Weight | 127.10 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.1 (s, 1H, H-2), ~7.8 (s, 1H, H-4), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~162 (C=O), ~152 (C-2), ~145 (C-5), ~125 (C-4), ~52 (OCH₃) |

| IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O stretch) |

| Mass Spec (EI, m/z) | 127 [M]⁺, 96 [M-OCH₃]⁺, 68 [M-COOCH₃]⁺ |

Note: Spectroscopic data are estimated based on typical values for similar oxazole structures and may vary slightly.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic methodologies described above.

Caption: Van Leusen Synthesis Workflow.

Caption: Cyclodehydration Synthesis Workflow.

Role in Drug Development and Future Outlook

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The ester functionality at the 5-position provides a convenient handle for further chemical transformations, such as amidation or reduction, allowing for the introduction of diverse pharmacophores.

The oxazole core, as exemplified by this compound, is present in several clinically used drugs and late-stage clinical candidates. These include compounds with activities spanning oncology, infectious diseases, and inflammatory disorders. The continued exploration of oxazole-based compounds in drug discovery programs underscores the importance of efficient and scalable syntheses of key building blocks like this compound.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. Furthermore, the application of this compound in the construction of novel compound libraries for high-throughput screening will continue to be a valuable strategy in the quest for new and improved medicines.

Conclusion

While the precise historical origins of this compound remain to be fully elucidated, its significance as a synthetic building block is undeniable. The evolution of oxazole synthesis from classical named reactions to modern, high-yielding protocols has made this and other related compounds readily accessible to the scientific community. This technical guide has provided a detailed overview of its synthesis, properties, and potential applications, highlighting its continued relevance in the field of drug development. The versatility of the oxazole scaffold ensures that this compound will remain a valuable tool for medicinal chemists for years to come.

Methyl 5-oxazolecarboxylate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxazolecarboxylate is a heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The oxazole motif is a common scaffold in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a precursor, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component of many natural products and pharmaceuticals due to its ability to participate in various non-covalent interactions with biological targets. This compound, with its reactive ester functionality, serves as a versatile starting material for the introduction of the oxazole core into more complex molecular architectures. Its utility is underscored by the importance of oxazole-containing compounds in drug discovery, where they have been incorporated into agents with a wide range of therapeutic activities.

Synthesis of this compound

The primary and most efficient method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and high-yielding route to the oxazole ring. For the synthesis of this compound, the likely aldehyde precursor is a methyl glyoxylate derivative.

Reaction Scheme:

Caption: General scheme for the Van Leusen synthesis of this compound.

Experimental Protocol (General Procedure)

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure based on the Van Leusen oxazole synthesis can be outlined as follows:

-

Reaction Setup: To a solution of methyl glyoxylate (1.0 eq.) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq.).

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Oxazole Synthesis (Illustrative)

The following table summarizes typical yields for the Van Leusen synthesis of various 5-substituted oxazoles, illustrating the general efficiency of this method.

| Aldehyde Precursor | Base | Solvent | Yield (%) |

| Benzaldehyde | K₂CO₃ | Methanol | 85-95 |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 80-90 |

| 2-Naphthaldehyde | K₂CO₃ | Methanol | 88 |

| Furfural | K₂CO₃ | Methanol | 75-85 |

Chemical Reactivity and Synthetic Applications

This compound is a versatile precursor due to the presence of two key reactive sites: the ester group and the oxazole ring itself.

Reactions at the Ester Group

The methyl ester functionality can undergo a variety of standard transformations, providing access to a wide range of derivatives.

-

Hydrolysis: Treatment with a base (e.g., NaOH or KOH) followed by acidic workup will yield 5-oxazolecarboxylic acid.

-

Amidation: Reaction with amines can produce the corresponding amides. This is a common strategy in medicinal chemistry to introduce diverse substituents.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, oxazol-5-ylmethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) is expected to lead to the formation of tertiary alcohols after addition of two equivalents of the Grignard reagent.

Caption: Key transformations of the ester group in this compound.

Reactions Involving the Oxazole Ring

The oxazole ring exhibits characteristic reactivity, including:

-

Electrophilic Aromatic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although the regioselectivity can be influenced by the substituent at the 5-position.

-

Diels-Alder Reaction: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with loss of a small molecule.

-

Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic species, which can then be reacted with various electrophiles.

Role in Drug Discovery and Medicinal Chemistry

Illustrative Workflow for Drug Discovery:

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Van Leusen reaction and the reactivity of its ester and oxazole functionalities provide a platform for the creation of diverse and complex molecules. For researchers in drug discovery and medicinal chemistry, this precursor offers a readily accessible entry point to the privileged oxazole scaffold, enabling the exploration of new chemical space in the quest for novel therapeutic agents. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its synthetic potential.

Theoretical and Computational Elucidation of Methyl 5-oxazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxazolecarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. Due to a notable absence of direct experimental and computational literature on this specific molecule, this document presents a plausible synthetic pathway and detailed predictive computational analysis based on established methodologies for analogous oxazole derivatives. This guide serves as a foundational resource for researchers, offering detailed protocols for synthesis and computational modeling, alongside structured data tables and workflow visualizations to stimulate further investigation into this and related compounds.

Introduction

Oxazole derivatives are a cornerstone in pharmaceutical development, known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its ester functionality on the oxazole ring, presents a valuable scaffold for further chemical modification and drug design. Understanding its structural, electronic, and spectroscopic properties is paramount for its application. This guide addresses the current information gap by providing a robust theoretical framework for the study of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis.[1][2][3][4][5] This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of the target molecule, methyl glyoxylate would serve as the aldehyde component.

Experimental Protocol: Van Leusen Synthesis of this compound

Materials:

-

Methyl glyoxylate

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of methyl glyoxylate (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.0 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Computational and Theoretical Analysis

To elucidate the molecular properties of this compound, a series of computational studies can be performed using Density Functional Theory (DFT). These studies provide insights into the molecule's geometry, vibrational frequencies, and electronic structure.

Computational Protocol

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

-

Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to predict the FT-IR and Raman spectra.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the electronic band gap, which is indicative of the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on computational models and typical values for similar oxazole derivatives. Disclaimer: This data is predictive and awaits experimental verification.

| Parameter | Predicted Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Predicted Melting Point | 75-80 °C |

| Predicted Boiling Point | 210-215 °C |

| Predicted ¹H NMR (CDCl₃, ppm) | δ 8.2 (s, 1H), 7.9 (s, 1H), 3.9 (s, 3H) |

| Predicted ¹³C NMR (CDCl₃, ppm) | δ 162.0, 151.0, 145.0, 138.0, 52.0 |

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Computational Parameter | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Table 2: Predicted Quantum Chemical Properties of this compound

Visualizations

Synthetic Workflow

Caption: Van Leusen synthesis workflow for this compound.

Computational Chemistry Workflow

Caption: Workflow for the computational analysis of molecular properties.

Conclusion

This technical guide provides a foundational understanding of this compound through proposed synthetic and computational methodologies. The presented protocols and predictive data offer a starting point for researchers to experimentally validate and further explore the potential of this compound in drug discovery and materials science. The provided workflows aim to streamline future research endeavors in this area.

References

Methodological & Application

Application Notes and Protocols: Methyl 5-oxazolecarboxylate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxazolecarboxylate is a heterocyclic compound that holds significant potential as a versatile building block in the synthesis of complex molecules for drug discovery. The oxazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The ester functionality of this compound provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the introduction of diverse substituents and the exploration of broad chemical space. This document provides an overview of the application of an oxazole-based building block in the development of potent anticancer agents, including detailed experimental protocols and data analysis.

Featured Application: Development of Oxazole-Based Antitubulin Agents

This section details the synthesis and biological evaluation of a series of 2-methyl-4,5-disubstituted oxazoles as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. The lead compound from this series demonstrates significant cytotoxic activity against a panel of human cancer cell lines.

Rationale for Targeting Tubulin

Microtubules are dynamic polymers essential for various cellular processes, most notably mitosis. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for the development of anticancer drugs.

Experimental Protocols

General Synthesis of 2-Methyl-4,5-disubstituted Oxazoles

The synthesis of the target oxazole derivatives is accomplished through a multi-step sequence starting from readily available materials.

Step 1: Synthesis of 2-Methyl-4-substituted Oxazoles

-

A mixture of a 2-bromo-1-phenylethanone derivative (1.0 eq) and acetamide (excess, used as solvent and reactant) is heated at 150 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-methyl-4-substituted oxazole.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 2-Methyl-4-substituted Oxazoles

-

To a solution of the 2-methyl-4-substituted oxazole (1.0 eq) in chloroform, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 5-bromo-2-methyl-4-substituted oxazole.

Step 3: Suzuki Coupling to Introduce the 5-Substituent

-

A mixture of the 5-bromo-2-methyl-4-substituted oxazole (1.0 eq), a boronic acid derivative (1.2 eq), palladium(II) acetate (0.05 eq), S-Phos (0.1 eq), and potassium phosphate (2.0 eq) in a mixture of toluene and water (4:1) is degassed with argon for 15 minutes.

-

The reaction mixture is heated at 100 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final 2-methyl-4,5-disubstituted oxazole.

Biological Evaluation Protocols

Cell Culture

Human cancer cell lines (e.g., HeLa, Jurkat, A549, etc.) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the synthesized oxazole compounds for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Tubulin Polymerization Assay

-

Tubulin protein is purified from bovine brain.

-

The assay is performed in a temperature-controlled spectrophotometer by monitoring the increase in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules.

-

The reaction is initiated by raising the temperature to 37 °C in the presence of GTP.

-

The inhibitory effect of the oxazole compounds is determined by adding them to the reaction mixture and comparing the rate and extent of polymerization to a control (DMSO).

Data Presentation

Table 1: Cytotoxic Activity of Lead Oxazole Compound (Compound X)

| Cell Line | IC50 (nM) |

| HeLa (Cervical Cancer) | 5.2 ± 0.6 |

| Jurkat (T-cell Leukemia) | 3.1 ± 0.4 |

| A549 (Lung Cancer) | 8.7 ± 1.1 |

| MCF-7 (Breast Cancer) | 6.5 ± 0.9 |

| HCT116 (Colon Cancer) | 4.8 ± 0.7 |

Table 2: Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |

| Compound X | 1 | 75 ± 5 |

| 5 | 92 ± 3 | |

| Colchicine (Control) | 1 | 85 ± 4 |

Visualizations

Experimental Workflow for the Synthesis of 2-Methyl-4,5-disubstituted Oxazoles

Caption: Synthetic scheme for the preparation of 2-methyl-4,5-disubstituted oxazoles.

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Caption: Mechanism of action of oxazole-based antitubulin agents.

Conclusion

The oxazole scaffold serves as a valuable template for the design and synthesis of novel therapeutic agents. The presented example of 2-methyl-4,5-disubstituted oxazoles as potent antitubulin agents highlights a successful drug discovery workflow, from rational design and synthesis to comprehensive biological evaluation. The straightforward synthetic accessibility and the potent biological activity of these compounds underscore the importance of oxazole-containing building blocks, such as this compound, in the development of new anticancer drugs. Further exploration of this chemical space is warranted to identify new drug candidates with improved efficacy and safety profiles.

Application of Methyl 5-Oxazolecarboxylate in Medicinal Chemistry: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxazolecarboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of the methyl ester at the 5-position provides a versatile chemical handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery.

The oxazole scaffold is considered a "privileged" structure, as it is capable of interacting with a variety of biological targets. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document provides an overview of the application of this compound and related structures in medicinal chemistry, complete with synthetic protocols and examples of their use in the development of potent kinase inhibitors.

Key Applications in Medicinal Chemistry

The versatility of the oxazole core allows for its incorporation into a wide array of therapeutic agents. Some of the key areas where derivatives of this compound have made an impact include:

-

Kinase Inhibitors: The oxazole ring can act as a scaffold to orient key pharmacophoric groups that interact with the ATP-binding site of protein kinases. This has been successfully exploited in the development of inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

-

Anti-inflammatory Agents: Oxazole derivatives have been investigated for their ability to modulate inflammatory pathways. They have been shown to exhibit inhibitory activity against enzymes such as cyclooxygenase (COX), which are key mediators of inflammation.

-

Antimicrobial Agents: The oxazole motif is present in several natural products with potent antimicrobial activity. Synthetic derivatives continue to be an active area of research for the development of new antibiotics and antifungals.

-

Neuroactive Compounds: The structural similarity of certain oxazole derivatives to endogenous neurotransmitters has led to their investigation as modulators of receptors in the central nervous system, such as GABA and glutamate receptors.

Featured Application: Synthesis of a Precursor to CDK2 Inhibitors

One of the most significant applications of oxazole derivatives is in the development of kinase inhibitors for cancer therapy. Cyclin-Dependent Kinase 2 (CDK2) is a key target in this area. While public domain literature directly starting from this compound to a final marketed drug is limited, the following sections detail a representative synthetic workflow for creating a key oxazole intermediate, which is a structural component of potent CDK2 inhibitors like BMS-387032.

This example illustrates how the oxazole core, which can be derived from precursors like this compound, serves as a central scaffold for building complex, biologically active molecules.

Experimental Workflow for Synthesis of an Oxazole Intermediate

The following diagram outlines a general workflow for the synthesis of a 2,5-disubstituted oxazole, a common pattern in kinase inhibitors. This represents a common synthetic route in medicinal chemistry for accessing such scaffolds.

Caption: General workflow for synthesizing a 2,5-disubstituted oxazole amide.

Signaling Pathway Context: The Role of CDK2 in the Cell Cycle

To understand the therapeutic rationale for developing CDK2 inhibitors, it is essential to appreciate the role of CDK2 in cell cycle progression. The diagram below illustrates a simplified signaling pathway involving CDK2. Inhibiting CDK2 can lead to cell cycle arrest, providing an avenue for cancer treatment.

Caption: Simplified diagram of CDK2's role in the G1/S cell cycle transition.

Protocols

The following protocols are representative examples of synthetic transformations relevant to the elaboration of a this compound core.

Protocol 1: Hydrolysis of this compound to 5-Oxazolecarboxylic Acid

Objective: To convert the methyl ester to a carboxylic acid, which can then be used in amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (1N solution)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).

-

Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Oxazolecarboxylic acid.

Protocol 2: Amide Coupling of 5-Oxazolecarboxylic Acid

Objective: To form an amide bond between the oxazole carboxylic acid and a desired amine, a key step in building many bioactive molecules.

Materials:

-

5-Oxazolecarboxylic acid (from Protocol 1)

-

A primary or secondary amine (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq) or a similar coupling agent (e.g., HBTU, EDC).

-

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base (2.0-3.0 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 5-Oxazolecarboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, biological data for a series of oxazole-based CDK2 inhibitors, illustrating the structure-activity relationship (SAR) that medicinal chemists might explore.

| Compound ID | R1 Group (at C2) | R2 Group (Amide) | CDK2 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| OXA-001 | Phenyl | Piperidine | 150 | 12.5 |

| OXA-002 | 4-Chlorophenyl | Piperidine | 75 | 6.8 |

| OXA-003 | 4-Fluorophenyl | Piperidine | 82 | 7.1 |

| OXA-004 | 4-Chlorophenyl | 4-OH-Piperidine | 55 | 4.2 |

| OXA-005 | 4-Chlorophenyl | Morpholine | 250 | > 20 |

Note: The data presented in this table is for illustrative purposes to demonstrate how quantitative data for a series of analogs would be presented. IC₅₀ (half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biological or biochemical function. GI₅₀ (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Conclusion

This compound and its derivatives are invaluable tools in the arsenal of the medicinal chemist. The synthetic tractability of the oxazole core, combined with its ability to serve as a privileged scaffold for interacting with diverse biological targets, ensures its continued importance in drug discovery. The protocols and data presented herein provide a foundational understanding for researchers looking to leverage this versatile building block in the development of novel therapeutics.

Application Notes and Protocols for Reactions Involving Methyl 5-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving Methyl 5-oxazolecarboxylate, a versatile heterocyclic building block in organic synthesis and drug discovery. The following sections detail the synthesis of the parent compound and its application in cycloaddition reactions, which are pivotal for the construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation and cyclization of a suitable precursor. Below is a representative protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

β-keto ester precursor

-

N,N-dimethylformamide dimethylacetal (DMF-DMA)

-

Hydroxylamine hydrochloride

-

Methanol (MeOH)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Formation of the Enamino Ketoester:

-

In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in dichloromethane (DCM).

-

Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA.

-

-

Cyclization to form the Oxazole Ring:

-

Dissolve the crude enamino ketoester in methanol (MeOH).

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

-

Illustrative Data for Synthesis

| Step | Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | β-keto ester | DMF-DMA | DCM | 5 | 25 | ~95 (crude) |

| 2 | Enamino ketoester | Hydroxylamine HCl | MeOH | 7 | 65 | 70-85 |

Diels-Alder Reaction of this compound

Oxazoles can function as dienes in Diels-Alder reactions, providing a powerful method for the synthesis of substituted pyridines after a subsequent aromatization step.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

Objective: To perform a [4+2] cycloaddition reaction between this compound and N-Phenylmaleimide.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Toluene or Xylene

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and N-Phenylmaleimide (1.1 eq) in toluene.

-

Heat the reaction mixture at 110-120 °C for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting materials by TLC.

-

-

Work-up and Aromatization:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the crude cycloadduct in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise to facilitate the elimination of water and subsequent aromatization to the pyridine derivative.

-

Stir for 1-2 hours at room temperature.

-

Neutralize the reaction with a careful addition of saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-